molecular formula C12H20N2O3 B15246286 Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate

Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate

Cat. No.: B15246286
M. Wt: 240.30 g/mol
InChI Key: TUIMYEQPZSVIEX-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate is a pyrimidine-derived ester characterized by a partially saturated pyrimidine ring with hydroxyl, ethyl, and methyl substituents. Its structure combines a 1,2-dihydropyrimidin-2-yl core with an ethyl acetate side chain, making it a versatile intermediate in medicinal and synthetic chemistry. Pyrimidine derivatives are widely studied for their bioactivity, including antimicrobial, antiviral, and anticancer properties .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethylpyrimidin-2-yl)acetate

InChI

InChI=1S/C12H20N2O3/c1-5-14-10(4)7-9(3)13-12(14,16)8-11(15)17-6-2/h7,16H,5-6,8H2,1-4H3

InChI Key

TUIMYEQPZSVIEX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=NC1(CC(=O)OCC)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate typically involves the condensation of ethyl acetoacetate with urea or thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethyl and dimethyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with three analogs from the literature:

Compound Name Core Structure Key Substituents/Linkages Synthesis Method Key Properties/Interactions
Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate (Target) 1,2-Dihydropyrimidine Hydroxy, ethyl, methyl, ethyl acetate Not explicitly stated (likely via pyrimidine derivatization) Potential hydrogen bonding (hydroxy group), lipophilic methyl/ethyl groups
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Benzofuran Bromo, ethyl-sulfinyl, ethyl acetate Oxidation of ethylthio precursor with mCPBA Aromatic π-π interactions (3.814 Å), C-H⋯O hydrogen bonds, rotational disorder in ethyl group
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietan-3-yloxy, thio linkage, ethyl acetate Substitution of 4-oxo-pyrimidine with 2-chloromethylthiirane Sulfur-mediated reactivity, potential for thioether oxidation
2-((4,6-Diphenyl-1,2-dihydropyrimidin-2-yl)thio)-N-phenylacetamide 1,2-Dihydropyrimidine Thio linkage, acetamide, diphenyl groups Reaction with methyl 4-(2-chloroacetamide) benzoate Enhanced bioactivity via acetamide and aryl groups
Key Observations:
  • Core Heterocycle : The target compound and share a pyrimidine core, whereas uses a benzofuran ring. Pyrimidine derivatives often exhibit greater hydrogen-bonding capacity and conformational flexibility compared to planar benzofurans.
  • Substituent Effects :
    • The hydroxy group in the target compound may enhance solubility and hydrogen-bonding interactions, unlike the bromo or thio groups in analogs .
    • Sulfur-containing analogs (e.g., ) may exhibit redox activity or increased lipophilicity.
  • Synthetic Routes : The target compound likely follows pyrimidine derivatization pathways similar to , whereas requires oxidation for sulfinyl group formation.

Crystallographic and Packing Behavior

Crystallographic data for analogs highlight structural stability mechanisms:

Compound Space Group Key Interactions Software Used Reference
Target Not reported Likely hydrogen bonds (O-H⋯O/N) SHELXL, Mercury
Not reported π-π stacking (3.814 Å), C-H⋯O hydrogen bonds SHELXTL
Not reported Thioether conformation, potential S⋯O interactions SHELXL
  • The benzofuran analog exhibits strong π-π stacking, absent in pyrimidine-based compounds due to partial saturation of the ring.
  • Mercury software enables visualization of voids and packing patterns, critical for comparing molecular conformations .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives react with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetone under reflux (10 hours), followed by extraction with ether . Adjusting the solvent (e.g., DMF vs. acetone) and base (e.g., Cs₂CO₃ vs. K₂CO₃) can significantly alter reaction kinetics and purity. A table summarizing optimized conditions from literature is provided below:
Reagents/ConditionsSolventTemp (°C)Yield (%)Purity (HPLC)Source
Ethyl chloroacetate + K₂CO₃AcetoneReflux72>95%
Ethyl bromoacetate + Cs₂CO₃DMF8085>98%

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and dihydropyrimidine protons (δ ~5.5–6.0 ppm for OH and CH groups) .
  • IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and hydroxyl O-H (~3200 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₁₃H₂₀N₂O₄; calculated m/z 268.14) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts vs DFT calculations)?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To resolve:

Perform solvent-correlated DFT simulations (e.g., using PCM models for acetone or DMSO) .

Compare experimental NOESY/ROESY data with computed 3D structures to identify dominant conformers .

Validate computational methods against crystallographic data (e.g., bond lengths/angles from SHELXL-refined structures) .

Q. How can SHELXL refinement parameters be optimized for accurate determination of the compound's crystal structure, particularly when dealing with disordered solvent molecules?

  • Methodological Answer :
  • Use PART commands to model disorder in solvent molecules or flexible side chains.
  • Apply ISOR/SIMU restraints to prevent overfitting of thermal parameters .
  • Validate refinement with R1/wR2 convergence tests and check for residual electron density peaks (>0.5 eÅ⁻³) .

Q. What experimental approaches are recommended for investigating the compound's reactivity towards nucleophilic agents, and how can competing reaction pathways be controlled?

  • Methodological Answer :
  • Kinetic Studies : Monitor reactions via in-situ IR or HPLC to track intermediates (e.g., acylhydrazides from hydrazine reactions) .
  • Competing Pathways : Use steric hindrance (e.g., bulky bases) to suppress side reactions. For example, K₂CO₃ in acetone favors esterification over hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data reported across studies (e.g., DMSO vs. ethanol solubility)?

  • Methodological Answer :
  • Standardize Protocols : Use USP/Ph.Eur. solubility tiers (e.g., shake-flask method at 25°C) .
  • Control Variables : Purity (>95% by HPLC), particle size (micronized via ball milling), and equilibration time (>24 hrs) .

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